2-benzyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-Benzyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are derivatives of isoquinoline. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry due to their potential therapeutic applications .
Synthetic Routes and Reaction Conditions:
Cyclization of N-acyl Derivatives: One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate 3,4-dihydroisoquinoline derivatives.
Industrial Production Methods: Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. The choice of reagents and reaction conditions is crucial to ensure scalability and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction typically produces various tetrahydroisoquinoline analogs.
Scientific Research Applications
2-Benzyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and developing new synthetic methodologies.
Medicine: Research has shown its potential in treating neurodegenerative disorders such as Parkinson’s disease.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, thereby exerting its biological effects. For instance, it may inhibit monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters, thus affecting neurological functions .
Comparison with Similar Compounds
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Another tetrahydroisoquinoline derivative with similar structural features and biological activities.
2-Benzyl-3,4-dihydroisoquinoline: A related compound that differs in the degree of hydrogenation and exhibits distinct chemical reactivity.
Uniqueness: 2-Benzyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern and the resulting biological activities. Its benzyl group at the 2-position and the tetrahydroisoquinoline core confer unique properties that distinguish it from other isoquinoline derivatives.
Properties
IUPAC Name |
2-benzyl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-2-6-14(7-3-1)12-17-11-10-15-8-4-5-9-16(15)13-17/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVNEEKPCDOMIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274780 |
Source
|
Record name | 2-benzyl-3,4-dihydro-1H-isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13605-95-3 |
Source
|
Record name | 2-benzyl-3,4-dihydro-1H-isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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